molecular formula C21H32ClNO8 B13402997 rac N,O-Didesmethyl Venlafaxine beta-D-Glucuronide Hydrochloride

rac N,O-Didesmethyl Venlafaxine beta-D-Glucuronide Hydrochloride

Cat. No.: B13402997
M. Wt: 461.9 g/mol
InChI Key: KXBUKYNISZGJHO-ZZZKTXHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac N,O-Didesmethyl Venlafaxine: is a derivative of Venlafaxine, a well-known antidepressant belonging to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). This compound is characterized by the removal of methyl groups from both the nitrogen and oxygen atoms in the Venlafaxine molecule. It is primarily studied for its pharmacological properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of rac N,O-Didesmethyl Venlafaxine typically involves the demethylation of Venlafaxine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4). The reaction conditions often require controlled temperatures and specific solvents to ensure the selective removal of methyl groups without affecting other functional groups .

Industrial Production Methods: : Industrial production of rac N,O-Didesmethyl Venlafaxine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: : rac N,O-Didesmethyl Venlafaxine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully reduced amines .

Mechanism of Action

The mechanism of action of rac N,O-Didesmethyl Venlafaxine involves the inhibition of serotonin and norepinephrine reuptake in the central nervous system. By blocking the reuptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, thereby enhancing neurotransmission and improving mood. The molecular targets include serotonin transporters (SERT) and norepinephrine transporters (NET), which are key pathways involved in mood regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : rac N,O-Didesmethyl Venlafaxine is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites. These differences can influence its efficacy, safety profile, and potential therapeutic applications .

Properties

Molecular Formula

C21H32ClNO8

Molecular Weight

461.9 g/mol

IUPAC Name

(3S,6S)-3,4,5-trihydroxy-6-[4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C21H31NO8.ClH/c1-22-11-14(21(28)9-3-2-4-10-21)12-5-7-13(8-6-12)29-20-17(25)15(23)16(24)18(30-20)19(26)27;/h5-8,14-18,20,22-25,28H,2-4,9-11H2,1H3,(H,26,27);1H/t14?,15?,16-,17?,18?,20+;/m0./s1

InChI Key

KXBUKYNISZGJHO-ZZZKTXHCSA-N

Isomeric SMILES

CNCC(C1=CC=C(C=C1)O[C@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O)C3(CCCCC3)O.Cl

Canonical SMILES

CNCC(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3(CCCCC3)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.